(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Overview
Description
®-2-Acetamido-3-(4-nitrophenyl)propanoic acid is an organic compound with the molecular formula C11H12N2O5 It is a derivative of phenylalanine, an amino acid, and features an acetamido group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-3-(4-nitrophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with ®-phenylalanine.
Nitration: The phenylalanine undergoes nitration to introduce the nitro group at the para position of the phenyl ring.
Acetylation: The amino group of the nitrated phenylalanine is then acetylated to form the acetamido group.
The reaction conditions for these steps include the use of nitrating agents such as nitric acid and acetic anhydride for acetylation. The reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of ®-2-Acetamido-3-(4-nitrophenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of catalysts and optimized reaction times are common in industrial settings to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can undergo substitution reactions with nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the acetamido group, yielding the corresponding amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: ®-2-Amino-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: ®-2-Amino-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
®-2-Acetamido-3-(4-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the acetamido group but retains the nitrophenyl group.
®-2-Acetamido-3-(4-aminophenyl)propanoic acid: The nitro group is reduced to an amino group.
Uniqueness
®-2-Acetamido-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both the acetamido and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVYCYKWGPONA-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427555 | |
Record name | N-Acetyl-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89615-73-6 | |
Record name | N-Acetyl-4-nitro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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